L-Thymidine -

L-Thymidine

Catalog Number: EVT-8042507
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

L-Thymidine is classified as a pyrimidine nucleoside. It can be categorized under the broader class of deoxynucleosides, which are nucleosides lacking an oxygen atom at the 2' position of the ribose sugar. This classification is significant for its biochemical properties and its role in nucleic acid structure.

Synthesis Analysis

Methods

The synthesis of L-Thymidine can be achieved through various chemical methods, including enzymatic and synthetic routes. One notable method involves the reaction of a D-ribose derivative with thymine. This process can be optimized for industrial applications, allowing for large-scale production of L-Thymidine.

Technical Details:

  • Enzymatic Synthesis: Enzymes such as thymidine phosphorylase can catalyze the conversion of thymine and deoxyribose-1-phosphate to L-Thymidine.
  • Chemical Synthesis: The chemical synthesis typically involves protecting groups to prevent unwanted reactions during synthesis stages. For example, protecting groups can be added to hydroxyl groups on the sugar moiety before undergoing glycosylation with thymine.
Molecular Structure Analysis

Structure

L-Thymidine consists of a thymine base (C5_5H6_6N2_2O2_2) attached to a deoxyribose sugar (C5_5H10_10O4_4). The molecular formula for L-Thymidine is C10_{10}H13_{13}N2_2O5_5.

Data:

  • Molecular Weight: Approximately 241.23 g/mol.
  • Structural Features: The molecule features a glycosidic bond between the nitrogen atom of the thymine base and the 1' carbon of the deoxyribose sugar.
Chemical Reactions Analysis

Reactions

L-Thymidine participates in several biochemical reactions, primarily related to DNA synthesis. It can undergo phosphorylation to form thymidine monophosphate, which can further be converted into di- and triphosphate forms.

Technical Details:

  • Phosphorylation Reaction: L-Thymidine + ATP → Thymidine triphosphate + ADP.
  • Incorporation into DNA: During DNA replication, L-Thymidine is incorporated into newly synthesized DNA strands by DNA polymerases.
Mechanism of Action

Process

L-Thymidine's mechanism of action in cellular contexts primarily revolves around its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which facilitate the addition of nucleotides to growing DNA strands.

Data:

  • Cell Cycle Regulation: L-Thymidine is predominantly utilized during the S-phase of the cell cycle when DNA synthesis occurs.
  • Tagging Dividing Cells: Analogues of L-Thymidine can be used to tag replicating DNA, allowing researchers to track cell division and study various biological processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and slightly soluble in ethanol.
  • Melting Point: Approximately 160°C.

Chemical Properties

  • pH Stability: Stable in neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with phosphate groups to form nucleotide derivatives.

Relevant Data:
L-Thymidine's stability and solubility make it suitable for various laboratory applications, including cell culture and molecular biology assays.

Applications

L-Thymidine has significant scientific applications, particularly in molecular biology and biochemistry:

  • DNA Synthesis Studies: Used as a tracer in experiments studying DNA replication.
  • Cancer Research: Its analogues are employed to assess cell proliferation rates in cancerous tissues.
  • Virology: Investigated for its role in viral replication processes.
Biosynthesis and Metabolic Pathways of L-Thymidine

Salvage Pathway vs. De Novo Synthesis in Eukaryotic Systems

L-Thymidine, a deoxynucleoside essential for DNA synthesis, is produced via two distinct pathways in eukaryotic cells:

  • Salvage Pathway: Recycles thymidine from extracellular sources or intracellular nucleic acid degradation. Thymidine kinases (TK1, TK2) phosphorylate free thymidine to thymidine monophosphate (TMP), requiring ATP. This pathway dominates in non-proliferating cells and is energetically efficient, as it bypasses de novo synthesis steps [7] [10].
  • De Novo Synthesis: Generates thymidine nucleotides from precursor molecules. Deoxyuridine monophosphate (dUMP) is methylated by thymidylate synthase (TYMS) using 5,10-methylenetetrahydrofolate (MTHF) as a cofactor, producing TMP. Dihydrofolate reductase (DHFR) then regenerates tetrahydrofolate (THF). This pathway is critical in rapidly dividing cells due to high thymidine demand [1] [9].

Key distinctions:

  • The salvage pathway is substrate-dependent and energetically favorable.
  • De novo synthesis is folate-dependent and targets anticancer drugs (e.g., 5-fluorouracil inhibits TYMS) [6] [9].

Table 1: Comparison of Thymidine Biosynthesis Pathways

FeatureSalvage PathwayDe Novo Synthesis
SubstrateFree thymidinedUMP, MTHF
Key EnzymeThymidine kinase (TK1/TK2)Thymidylate synthase (TYMS)
Energy CostLow (1 ATP per phosphorylation)High (multiple steps)
DominanceNon-proliferating cellsProliferating cells
Clinical TargetLimitedAntifolates, 5-fluorouracil

Role of Thymidine Kinase 1 (TK1) in Cytosolic Phosphorylation

Thymidine kinase 1 (TK1) is a cytosolic enzyme critical for the salvage pathway:

  • Cell Cycle Regulation: TK1 activity peaks during the S-phase of the cell cycle. It is nearly undetectable in quiescent cells but increases >20-fold during DNA replication [1] [7].
  • Phosphorylation Mechanism: TK1 phosphorylates thymidine to TMP using ATP. TMP is further converted to thymidine triphosphate (TTP) by kinases (e.g., TMPK, NDPK) for DNA synthesis [7] [9].
  • Protein Interactions: TK1 binds to p21, a cyclin-dependent kinase inhibitor, which modulates its activity during DNA damage response. This interaction ensures TK1-mediated nucleotide production aligns with cell cycle checkpoints [7].
  • Cancer Biomarker: Elevated serum TK1 levels correlate with tumor aggressiveness in leukemia, lymphoma, and lung cancer. Its activity reflects proliferative rates more accurately than other markers (e.g., Ki-67) [1] [3].

Mitochondrial Thymidine Metabolism and TK2 Isoenzyme Dynamics

Mitochondria employ distinct mechanisms for thymidine metabolism:

  • TK2 Isoenzyme: Unlike TK1, thymidine kinase 2 (TK2) is constitutively expressed and localized in mitochondria. It phosphorylates thymidine and deoxycytidine to support mitochondrial DNA (mtDNA) synthesis, independent of cell cycle phase [7] [8].
  • Enzyme Kinetics: TK2 exhibits negative cooperativity for thymidine phosphorylation, where substrate binding reduces subsequent catalytic efficiency. Deoxycytidine phosphorylation follows standard Michaelis-Menten kinetics [2] [8].
  • Pathological Implications: TK2 mutations (e.g., H90N, I181N) cause mtDNA depletion syndromes, characterized by fatal infantile myopathy. Mutant TK2 reduces enzyme activity to 14–45% of normal levels, impairing mtDNA replication [4] [8].
  • Nucleotide Pool Regulation: Mitochondrial TTP pools derive from TK2 activity in non-dividing cells. In proliferating cells, cytosolic de novo synthesis supplements this pool via nucleotide transporters [8].

Table 2: Characteristics of Thymidine Kinase Isoenzymes

PropertyTK1TK2
LocalizationCytosol/nucleusMitochondria
Cell Cycle DependenceS-phase-specificConstitutive
Primary SubstratesThymidine, DeoxyuridineThymidine, Deoxycytidine
KineticsHyperbolicNegative cooperativity (thymidine)
Disease AssociationCancer biomarkermtDNA depletion syndromes

Regulation of Thymidine Nucleotide Pools in DNA Replication and Repair

Thymidine nucleotide pools are tightly controlled to ensure genomic stability:

  • Pool Balancing: Cytosolic TTP pools are primarily regulated by de novo synthesis in proliferating cells, while salvage pathways maintain basal levels in quiescent cells. Mitochondrial pools rely on TK2 and p53R2 (a ribonucleotide reductase subunit) [8] [9].
  • DNA Replication: During S-phase, nuclear translocation of de novo synthesis enzymes (TYMS, DHFR) occurs via SUMOylation. This compartmentalization ensures localized TTP production for replication forks [9].
  • Repair Mechanisms: Thymidine salvage is upregulated during DNA repair. TK1 expression increases post-radiation, providing TMP for patch repair. Imbalanced dTTP pools (e.g., dUTP accumulation) cause uracil misincorporation, leading to double-strand breaks upon excision [1] [9].
  • Feedback Inhibition: TTP allosterically inhibits ribonucleotide reductase, reducing deoxyribonucleotide production. TK2 is feedback-inhibited by dTTP and dCTP, preventing mitochondrial nucleotide overload [2] [8].

Properties

Product Name

L-Thymidine

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m1/s1

InChI Key

IQFYYKKMVGJFEH-GJMOJQLCSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)CO)O

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